molecular formula C18H23N3O5S B2706192 3,4-dimethoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide CAS No. 2034223-83-9

3,4-dimethoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide

Cat. No.: B2706192
CAS No.: 2034223-83-9
M. Wt: 393.46
InChI Key: QDJRHALZHHIKIX-HDJSIYSDSA-N
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Description

3,4-Dimethoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core substituted with methoxy groups and a cyclohexyl ring attached to a pyrazin-2-yloxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide typically involves multiple steps:

  • Formation of the Benzenesulfonamide Core: : The initial step involves the sulfonation of a benzene derivative to introduce the sulfonamide group. This can be achieved by reacting the benzene derivative with chlorosulfonic acid, followed by amination.

  • Introduction of Methoxy Groups: : The methoxy groups are introduced via methylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

  • Cyclohexyl Ring Formation: : The cyclohexyl ring is synthesized separately, often starting from cyclohexanone, which undergoes various transformations including reduction and functionalization to introduce the pyrazin-2-yloxy group.

  • Coupling Reactions: : The final step involves coupling the cyclohexyl derivative with the benzenesulfonamide core. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, which can be converted to hydroxyl groups or further oxidized to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Products may include hydroxylated derivatives or carboxylic acids.

    Reduction: Amines or partially reduced sulfonamide derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The pyrazin-2-yloxy group can facilitate binding to specific proteins, while the benzenesulfonamide core may inhibit enzyme activity by mimicking natural substrates or inhibitors.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzenesulfonamide: Lacks the cyclohexyl and pyrazin-2-yloxy groups, making it less complex and potentially less versatile.

    N-(Cyclohexyl)benzenesulfonamide: Does not have the methoxy or pyrazin-2-yloxy groups, which may reduce its potential interactions with biological targets.

    Pyrazin-2-yloxybenzenesulfonamide: Similar but lacks the methoxy groups, which can affect its chemical reactivity and biological activity.

Uniqueness

3,4-Dimethoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential biological activities. The presence of both methoxy and pyrazin-2-yloxy groups, along with the cyclohexyl ring, makes it a versatile compound for various applications.

Properties

IUPAC Name

3,4-dimethoxy-N-(4-pyrazin-2-yloxycyclohexyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5S/c1-24-16-8-7-15(11-17(16)25-2)27(22,23)21-13-3-5-14(6-4-13)26-18-12-19-9-10-20-18/h7-14,21H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJRHALZHHIKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2CCC(CC2)OC3=NC=CN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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